4-Chloro-2-(trifluoromethoxy)phenylacetic acid
Overview
Description
4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a chemical compound characterized by a chlorine atom and a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
- Phenylacetate esterases found in human liver cytosol and plasma hydrolyze phenylacetate, which shares some structural features with our compound . These esterases may play a role in metabolizing our compound.
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid typically involves multiple steps, starting with the chlorination of phenol derivatives followed by the introduction of the trifluoromethoxy group. The final step involves the conversion of the phenyl group to the acetic acid derivative.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trifluoromethoxy)phenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-2-(trifluoromethoxy)phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with specific biological targets.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is also used in the chemical industry for the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
4-Chloro-2-(trifluoromethyl)phenylacetic acid
2-Chloro-4-(trifluoromethoxy)benzonitrile
4-Chloro-2-(trifluoromethoxy)benzonitrile
Uniqueness: 4-Chloro-2-(trifluoromethoxy)phenylacetic acid stands out due to its specific combination of functional groups, which can influence its reactivity and potential applications. Compared to similar compounds, its trifluoromethoxy group provides unique chemical properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
2-[4-chloro-2-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGNWWQZKBHZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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